molecular formula C22H15N5O3S B12199366 N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide

N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B12199366
M. Wt: 429.5 g/mol
InChI Key: FQFUUPFLKZXWAQ-UHFFFAOYSA-N
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Description

N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple heteroatoms, including nitrogen, oxygen, and sulfur, within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient formation of the 1,2,4-oxadiazole ring, a key component of the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antiviral and antibacterial agent . Additionally, its unique structure makes it a valuable tool in the study of molecular interactions and drug design.

Mechanism of Action

The mechanism of action of N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s heterocyclic rings allow it to form hydrogen bonds and other interactions with enzymes and receptors, thereby modulating their activity . This can lead to the inhibition of viral replication or bacterial growth, depending on the target.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other oxadiazole derivatives, such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . These compounds share the oxadiazole ring but differ in the arrangement of their atoms and substituents.

Uniqueness: What sets N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide apart is its combination of multiple heterocyclic rings, which enhances its chemical reactivity and potential applications. Its unique structure allows for a broader range of interactions with biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C22H15N5O3S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H15N5O3S/c1-13-18(21-24-19(27-30-21)15-10-6-3-7-11-15)31-22(23-13)25-20(28)16-12-17(29-26-16)14-8-4-2-5-9-14/h2-12H,1H3,(H,23,25,28)

InChI Key

FQFUUPFLKZXWAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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